4-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carbonyl}benzonitrile
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Overview
Description
4-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carbonyl}benzonitrile is an organic compound that belongs to the class of piperidinecarboxylic acids This compound contains a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a benzonitrile group, which is a benzene ring with a nitrile group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carbonyl}benzonitrile typically involves multiple steps. One common method involves the following steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the pyrimidinyl group: This step involves the reaction of the piperidine derivative with a pyrimidine precursor under suitable conditions.
Attachment of the benzonitrile group: This can be done through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of a palladium catalyst and boron reagents.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
4-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carbonyl}benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carbonyl}benzonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Materials Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound is used as a tool to study various biological processes, including enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 4-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carbonyl}benzonitrile involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes or proteins by binding to their active sites. This can lead to the disruption of cellular processes and ultimately result in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-aminopyrimidine: This compound has a similar structure and is used in similar applications.
Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate: Another related compound with similar chemical properties.
Uniqueness
4-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carbonyl}benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H21N5O |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-[3-[methyl-(5-methylpyrimidin-2-yl)amino]piperidine-1-carbonyl]benzonitrile |
InChI |
InChI=1S/C19H21N5O/c1-14-11-21-19(22-12-14)23(2)17-4-3-9-24(13-17)18(25)16-7-5-15(10-20)6-8-16/h5-8,11-12,17H,3-4,9,13H2,1-2H3 |
InChI Key |
POJCYWWEKQYUKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)N(C)C2CCCN(C2)C(=O)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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